N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-18-14-5-8-23-10-12(14)13(17-18)9-16-15(20)11-3-6-19(7-4-11)24(2,21)22/h11H,3-10H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACUHGOEZDCBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 285.347 g/mol
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example, research on substituted pyrazoles revealed their ability to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis. This mechanism leads to increased oxidative stress and cell death in cancerous cells .
Antimicrobial Activity
Pyrazole derivatives have been documented for their antimicrobial effects. The compound's structural features suggest potential activity against various pathogens. In vitro studies have shown that related pyrazole compounds possess antibacterial and antifungal properties .
Neuroprotective Effects
Compounds with similar scaffolds have demonstrated neuroprotective effects by inhibiting monoamine oxidase and reducing oxidative stress in neuronal cells. This suggests that this compound may also have applications in neurodegenerative diseases .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Tumor Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis and ferroptosis induction.
- Interaction with Cellular Pathways : The compound may interact with important signaling pathways involved in cell survival and death, particularly those related to oxidative stress.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the effect of related pyrazole compounds on cancer cell lines | Indicated significant inhibition of cell growth and induction of apoptosis. |
| Study 2 | Examined antimicrobial activity against bacterial strains | Showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. |
| Study 3 | Evaluated neuroprotective effects in vitro | Demonstrated reduced oxidative stress markers in neuronal cells treated with pyrazole derivatives. |
Scientific Research Applications
Enzyme Inhibition Studies
Research indicates that this compound can be employed to investigate enzyme inhibition mechanisms. Its interactions with various biomolecules allow scientists to explore cellular processes and pathways. For instance, studies have shown that sulfonamide derivatives can modulate the activity of specific enzymes involved in metabolic pathways.
Case Study: Anticancer Activity
In vitro studies have demonstrated that N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibits anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Medicinal Applications
Potential Drug Development
The sulfonamide group in this compound is known for its antimicrobial properties, positioning it as a potential candidate for antibiotic development. The compound's unique structure could lead to the creation of new therapeutic agents targeting bacterial infections or other diseases.
Case Study: Pharmacological Activity
Research has indicated that compounds similar to this compound regulate protein kinase activities. This regulation is crucial for developing treatments for conditions related to protein kinase dysfunctions, such as degenerative joint diseases and inflammatory processes.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound can be utilized in the production of specialty chemicals and agrochemicals. Its unique chemical properties make it suitable for applications that require specific functionalities or behaviors in chemical reactions.
Preparation Methods
Formation of the Pyrazole Ring
Pyrazole rings are commonly synthesized via 1,3-dipolar cycloaddition or condensation reactions . For the 1-methyl-substituted pyrazole, methyl hydrazine serves as the nitrogen source.
Construction of the Pyran Moiety
The tetrahydropyran ring is introduced via acid-catalyzed cyclization of dihydroxy precursors or oxa-Michael addition .
Key Steps :
Functionalization at the 3-Position
The methylamine side chain is installed via reductive amination or nucleophilic substitution :
- Reductive Amination : React pyrano-pyrazole-3-carbaldehyde with methylamine in the presence of NaBH₃CN.
- Substitution : Use 3-chloromethylpyrano-pyrazole with excess methylamine in DMF at 60°C.
Synthesis of 1-(Methylsulfonyl)Piperidine-4-Carboxylic Acid
Piperidine-4-Carboxylic Acid Derivatization
Sulfonylation Protocol (From):
- Reactants : Piperidine-4-carboxylic acid (1.0 eq), methylsulfonyl chloride (1.2 eq).
- Conditions : Stir in dichloromethane with triethylamine (2.0 eq) at 0°C → room temperature.
- Workup : Extract with 5% HCl, dry (Na₂SO₄), and recrystallize from ethyl acetate/hexane.
- Yield : 65–80% (reported for analogous sulfonamides).
Amide Bond Formation
Coupling Strategies
The final step involves coupling the pyrano-pyrazole methylamine with the sulfonylated piperidine carboxylic acid.
Method A: Carbodiimide-Mediated Coupling
- Reactants : 1-(Methylsulfonyl)piperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), EDCl (1.5 eq).
- Conditions : Stir in DMF at 0°C → room temperature for 24 hours.
- Workup : Purify via silica gel chromatography (EtOAc/hexane 3:7).
Method B: Acid Chloride Route
- Chlorination : Treat carboxylic acid with SOCl₂ (2.0 eq) in refluxing toluene.
- Aminolysis : Add pyrano-pyrazole methylamine (1.1 eq) and triethylamine (3.0 eq) in THF at −20°C.
Reaction Optimization and Challenges
Regioselectivity in Pyrazole Formation
The use of calcium hydroxide during acylation shifts tautomeric equilibria, favoring C-acylation over O-acylation (e.g., 72% yield for 3-methyl-4-benzoylpyrazol-5-one).
Sulfonylation Efficiency
Base Selection : Potassium carbonate in DMF enhances sulfonylation yields (80–85%) compared to triethylamine (65–70%).
Purification Challenges
- Column Chromatography : Essential for isolating the final amide (Rf = 0.3 in EtOAc/hexane 1:1).
- Crystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C).
Structural Characterization Data
Q & A
Q. How to assess metabolic stability in preclinical models?
- Methodological Answer :
- Liver Microsomal Assays : Incubate with human/rat liver microsomes and NADPH. Quantify parent compound loss via LC-MS/MS (half-life calculation) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
